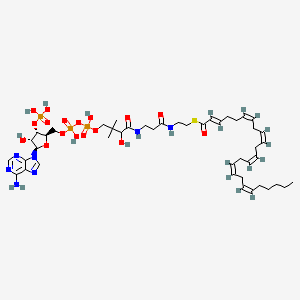

(2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexa-2,6,9,12,15,18-enoyl-CoA

Description

Properties

Molecular Formula |

C45H70N7O17P3S |

|---|---|

Molecular Weight |

1106.1 g/mol |

IUPAC Name |

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,6Z,9Z,12Z,15Z,18Z)-tetracosa-2,6,9,12,15,18-hexaenethioate |

InChI |

InChI=1S/C45H70N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-36(54)73-29-28-47-35(53)26-27-48-43(57)40(56)45(2,3)31-66-72(63,64)69-71(61,62)65-30-34-39(68-70(58,59)60)38(55)44(67-34)52-33-51-37-41(46)49-32-50-42(37)52/h8-9,11-12,14-15,17-18,20-21,24-25,32-34,38-40,44,55-56H,4-7,10,13,16,19,22-23,26-31H2,1-3H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60)/b9-8-,12-11-,15-14-,18-17-,21-20-,25-24+/t34-,38-,39-,40?,44-/m1/s1 |

InChI Key |

UYOKHWFEUAJFMG-GUAFGTFXSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC/C=C/C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCC=CCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexa-2,6,9,12,15,18-enoyl-CoA in the Sprecher Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Sprecher pathway, with a specific focus on the pivotal role of the intermediate molecule, (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexa-2,6,9,12,15,18-enoyl-CoA. We will delve into the enzymatic reactions, present available quantitative data, detail relevant experimental protocols, and provide visualizations of the biochemical processes.

Introduction to the Sprecher Pathway

The Sprecher pathway is a crucial metabolic route for the synthesis of docosahexaenoic acid (DHA, 22:6n-3), a vital omega-3 fatty acid essential for brain health and development. This pathway serves as an alternative to the direct Δ4-desaturation of n-3 docosapentaenoic acid (DPA, 22:5n-3). The synthesis of DHA via the Sprecher pathway involves a series of reactions that span two cellular organelles: the endoplasmic reticulum and the peroxisome.[1][2] The key stages of this pathway are:

-

Elongation: In the endoplasmic reticulum, DPA (22:5n-3) is elongated by two carbons to form tetracosapentaenoic acid (24:5n-3).

-

Desaturation: This 24-carbon fatty acid is then desaturated by a Δ6-desaturase to yield tetracosahexaenoic acid (24:6n-3).[3]

-

Peroxisomal Beta-Oxidation: The newly synthesized 24:6n-3 is transported to the peroxisome, where it undergoes one cycle of beta-oxidation to be shortened to the final product, DHA (22:6n-3).[4][5]

It is within this final stage of peroxisomal beta-oxidation that this compound emerges as a critical, transient intermediate.

The Core Role of this compound

This compound is the product of the first enzymatic step in the peroxisomal beta-oxidation of (6Z,9Z,12Z,15Z,18Z,21Z)-tetracosahexaenoyl-CoA. This initial reaction is catalyzed by peroxisomal acyl-CoA oxidase 1 (ACOX1) . ACOX1 introduces a double bond between the α and β carbons (C2 and C3) of the fatty acyl-CoA, converting it to a trans-2-enoyl-CoA.

This intermediate is then immediately acted upon by the next enzyme in the beta-oxidation spiral, D-bifunctional protein (DBP) . The hydratase domain of DBP catalyzes the addition of a water molecule across the newly formed double bond, and the dehydrogenase domain subsequently oxidizes the resulting hydroxyl group. The stereospecificity of DBP is crucial, as its hydratase domain exclusively forms (R)-hydroxyacyl-CoA intermediates from trans-2-enoyl-CoAs.[6]

Therefore, the role of this compound is that of a substrate for the D-bifunctional protein, linking the initial desaturation step of peroxisomal beta-oxidation to the subsequent hydration and dehydrogenation steps.

Signaling Pathways and Logical Relationships

The following diagram illustrates the final steps of the Sprecher pathway, highlighting the position of this compound.

Caption: Peroxisomal beta-oxidation in the Sprecher pathway.

Data Presentation

Quantitative kinetic data for the enzymes of peroxisomal beta-oxidation with this compound as a substrate are not extensively documented in the literature. However, data from related substrates and enzyme activity assays in human fibroblasts provide valuable context.

| Enzyme | Substrate(s) | Parameter | Value | Cell Type/Source | Reference |

| ACOX1 | Lauroyl-CoA (12:0) | Specific Activity | >4.5-fold higher than with Palmitoyl-CoA | Rat Liver Peroxisomes | |

| D-Bifunctional Protein | D3-C22:0 (for overall pathway analysis) | Enoyl-CoA Hydratase Activity (Normal Range) | 115–600 pmol/(min·mg protein) | Human Skin Fibroblasts | [7] |

| D-Bifunctional Protein | D3-C22:0 (for overall pathway analysis) | 3-Hydroxyacyl-CoA Dehydrogenase Activity (Normal Range) | 25–300 pmol/(min·mg protein) | Human Skin Fibroblasts | [7] |

| D-Bifunctional Protein | trans-2-enoyl-CoAs | Product Stereospecificity | Exclusively (R)-hydroxyacyl-CoA | Human | [6] |

Experimental Protocols

The study of this compound's role in the Sprecher pathway typically involves the analysis of the enzymes responsible for its metabolism. Below are generalized protocols for assaying the key enzymes.

Assay for Peroxisomal Acyl-CoA Oxidase 1 (ACOX1) Activity

This protocol is adapted from spectrophotometric methods that measure the production of hydrogen peroxide (H2O2), a byproduct of the ACOX1 reaction.[4][5][8]

Principle: The H2O2 produced by ACOX1 is used by horseradish peroxidase (HRP) to oxidize a chromogenic or fluorogenic substrate. The change in absorbance or fluorescence is proportional to the ACOX1 activity.

Materials:

-

Isolated peroxomes or cell lysate

-

Potassium phosphate buffer (pH 7.4)

-

Horseradish peroxidase (HRP)

-

Leuco-dichlorofluorescein or 4-hydroxyphenylacetic acid (chromogenic/fluorogenic substrate)

-

(6Z,9Z,12Z,15Z,18Z,21Z)-tetracosahexaenoyl-CoA (substrate)

-

Cofactors: FAD, CoA, ATP, MgCl2

Procedure:

-

Prepare a reaction mixture containing the phosphate buffer, HRP, and the chromogenic/fluorogenic substrate.

-

Add the isolated peroxisomes or cell lysate to the reaction mixture.

-

Initiate the reaction by adding the substrate, (6Z,9Z,12Z,15Z,18Z,21Z)-tetracosahexaenoyl-CoA.

-

Immediately monitor the change in absorbance or fluorescence at the appropriate wavelength over time using a spectrophotometer or fluorometer.

-

Calculate the rate of reaction from the linear portion of the curve and express the activity in units per milligram of protein.

Measurement of D-Bifunctional Protein (DBP) Activity in Cultured Cells

This protocol is based on the use of stable-isotope labeled very-long-chain fatty acids (VLCFAs) in cultured fibroblasts to assess the overall pathway function, which is indicative of DBP activity.[2][7]

Principle: Cultured cells are incubated with a stable-isotope labeled VLCFA, such as D3-C22:0. The cells take up and metabolize the fatty acid through peroxisomal beta-oxidation. The rate of conversion of the labeled substrate to shorter-chain fatty acids is measured by mass spectrometry and reflects the activity of the beta-oxidation enzymes, including DBP.

Materials:

-

Cultured human skin fibroblasts

-

Cell culture medium

-

D3-C22:0 (stable-isotope labeled docosanoic acid)

-

Internal standards for fatty acid quantification

-

Solvents for lipid extraction (e.g., hexane, isopropanol)

-

Gas chromatography-mass spectrometry (GC-MS) equipment

Procedure:

-

Culture fibroblasts to near confluence in appropriate cell culture plates.

-

Incubate the cells with medium containing D3-C22:0 for a defined period (e.g., 24-48 hours).

-

After incubation, wash the cells with phosphate-buffered saline and harvest them.

-

Extract the total lipids from the cell pellet using an appropriate solvent system.

-

Derivatize the fatty acids to fatty acid methyl esters (FAMEs).

-

Analyze the FAMEs by GC-MS to quantify the amounts of the labeled substrate (D3-C22:0) and its beta-oxidation products (e.g., D3-C20:0, D3-C18:0, etc.).

-

Calculate the rate of beta-oxidation based on the conversion of the labeled substrate to its products.

References

- 1. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]

- 2. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Mutational Spectrum of d-Bifunctional Protein Deficiency and Structure-Based Genotype-Phenotype Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. D-bifunctional protein deficiency caused by splicing variants in a neonate with severe peroxisomal dysfunction and persistent hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]

Peroxisomal Beta-Oxidation of Very-Long-Chain Fatty Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the peroxisomal beta-oxidation of very-long-chain fatty acids (VLCFAs), a critical metabolic pathway with significant implications for human health and disease. This document details the core biochemical processes, enzymatic players, regulatory mechanisms, and key experimental methodologies for studying this pathway.

Introduction to Peroxisomal Beta-Oxidation of VLCFAs

Peroxisomes are ubiquitous subcellular organelles that play a crucial role in various metabolic processes, including the catabolism of fatty acids.[1] While mitochondria are the primary sites for the beta-oxidation of short-, medium-, and long-chain fatty acids, peroxisomes are exclusively responsible for the chain-shortening of very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms.[1][2] This pathway is essential for maintaining lipid homeostasis, and its dysfunction can lead to severe, often life-threatening, inherited metabolic disorders.[3][4]

Peroxisomal beta-oxidation is a multi-step enzymatic process that sequentially shortens the acyl-CoA chain by two carbon units, generating acetyl-CoA in each cycle.[2] Unlike its mitochondrial counterpart, the peroxisomal system is not directly coupled to ATP synthesis via an electron transport chain.[2] The shortened acyl-CoAs are subsequently transported to the mitochondria for complete oxidation to CO2 and water.[1]

The Core Biochemical Pathway

The peroxisomal beta-oxidation of straight-chain VLCFAs involves a series of four enzymatic reactions for each cycle of chain shortening. A distinct set of enzymes is responsible for the beta-oxidation of branched-chain fatty acids.[1]

Transport of VLCFAs into the Peroxisome

VLCFAs are first activated to their CoA esters (VLCFA-CoA) in the cytosol or on the peroxisomal membrane. The transport of VLCFA-CoA across the peroxisomal membrane is a critical and regulated step, primarily mediated by ATP-binding cassette (ABC) transporters of the D subfamily.[5][6]

-

ABCD1 (ALDP): This transporter is crucial for the import of saturated VLCFA-CoA into the peroxisome.[6][7] Mutations in the ABCD1 gene are the cause of X-linked adrenoleukodystrophy (X-ALD), a severe neurodegenerative disorder characterized by the accumulation of VLCFAs.[7]

-

ABCD2 (ALDRP): Shares significant homology with ABCD1 and is involved in the transport of both saturated and unsaturated VLCFA-CoA.[5][6]

-

ABCD3 (PMP70): Primarily transports branched-chain acyl-CoAs and dicarboxylic acyl-CoAs.[6]

Enzymatic Steps of Peroxisomal Beta-Oxidation

Once inside the peroxisome, VLCFA-CoA undergoes cyclic degradation. The classic, PPARα-regulated pathway for straight-chain VLCFAs consists of the following enzymes:[1]

-

Acyl-CoA Oxidase (ACOX1): This FAD-dependent enzyme catalyzes the first and rate-limiting step, introducing a double bond between the α and β carbons of the acyl-CoA and producing hydrogen peroxide (H₂O₂).[1][8]

-

L-Bifunctional Enzyme (L-PBE or EHHADH): This single protein possesses two distinct enzymatic activities: enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase. It first hydrates the double bond and then dehydrogenates the resulting hydroxyl group.[1]

-

3-Ketoacyl-CoA Thiolase (ACAA1): This enzyme catalyzes the final step, cleaving the 3-ketoacyl-CoA to release a molecule of acetyl-CoA and a chain-shortened acyl-CoA, which can then re-enter the beta-oxidation spiral.[9]

A second, non-inducible set of enzymes is responsible for the beta-oxidation of branched-chain fatty acids. This pathway involves branched-chain acyl-CoA oxidase (BOX), D-bifunctional protein (D-PBE), and sterol carrier protein x (SCPx) which has thiolase activity.[1]

Regulation of Peroxisomal Beta-Oxidation

The expression of the genes encoding the core enzymes of the classic peroxisomal beta-oxidation pathway is transcriptionally regulated by the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids and fibrate drugs, forms a heterodimer with the Retinoid X Receptor (RXR).[10][11] This heterodimer then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to their increased transcription.[10][11]

Data Presentation

Table 1: Key Enzymes of the Classic Peroxisomal Beta-Oxidation Pathway

| Enzyme | Gene Name | Substrate(s) | Product(s) | Cofactor(s) |

| Acyl-CoA Oxidase 1 | ACOX1 | Very-long-chain acyl-CoA | trans-2-Enoyl-CoA, H₂O₂ | FAD |

| L-Bifunctional Enzyme | EHHADH | trans-2-Enoyl-CoA, L-3-Hydroxyacyl-CoA | L-3-Hydroxyacyl-CoA, 3-Ketoacyl-CoA | NAD⁺ |

| 3-Ketoacyl-CoA Thiolase | ACAA1 | 3-Ketoacyl-CoA | Acetyl-CoA, Chain-shortened acyl-CoA | CoA |

Table 2: Peroxisomal ABC Transporters for Fatty Acid Import

| Transporter | Gene Name | Primary Substrates | Associated Disorders |

| ABCD1 (ALDP) | ABCD1 | Saturated VLCFA-CoA | X-linked Adrenoleukodystrophy (X-ALD) |

| ABCD2 (ALDRP) | ABCD2 | Saturated and Unsaturated VLCFA-CoA | None currently identified |

| ABCD3 (PMP70) | ABCD3 | Branched-chain acyl-CoA, Dicarboxylic acyl-CoA | Zellweger Spectrum Disorders |

Experimental Protocols

Quantification of Very-Long-Chain Fatty Acids in Plasma

The accumulation of VLCFAs in plasma is a key biochemical marker for several peroxisomal disorders.[12][13] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard methods for their quantification.[12][13][14]

Methodology: GC-MS Analysis

-

Sample Preparation:

-

To a plasma sample, add an internal standard (e.g., deuterated C22:0).

-

Perform acid hydrolysis to release fatty acids from their esterified forms.

-

Extract the fatty acids using an organic solvent (e.g., hexane).

-

Derivatize the fatty acids to form volatile esters (e.g., methyl esters) for GC analysis.[13]

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

The gas chromatograph separates the fatty acid esters based on their volatility and interaction with the column.

-

The mass spectrometer detects and quantifies the individual fatty acid esters based on their mass-to-charge ratio.[14]

-

-

Data Analysis:

-

Calculate the concentration of each VLCFA by comparing its peak area to that of the internal standard.

-

Diagnostic ratios, such as C24:0/C22:0 and C26:0/C22:0, are often calculated to improve diagnostic accuracy.[13]

-

Methodology: LC-MS/MS Analysis

-

Sample Preparation:

-

Perform acid hydrolysis of the plasma sample in the presence of deuterated internal standards.

-

Derivatize the fatty acids to enhance ionization efficiency.[12]

-

-

LC-MS/MS Analysis:

-

Inject the derivatized sample into the LC-MS/MS system.

-

The liquid chromatograph separates the fatty acid derivatives.

-

The tandem mass spectrometer provides high selectivity and sensitivity for quantification using multiple reaction monitoring (MRM).[12]

-

-

Data Analysis:

-

Quantify VLCFA concentrations using a calibration curve generated from standards.[12]

-

Measurement of Peroxisomal Beta-Oxidation Activity

Assessing the functional capacity of the peroxisomal beta-oxidation pathway is crucial for diagnosing disorders and for evaluating potential therapeutic interventions.

Methodology: Stable Isotope-Labeled Substrate Assay in Cultured Fibroblasts

This method measures the chain-shortening of a stable isotope-labeled VLCFA.[15]

-

Cell Culture:

-

Culture human skin fibroblasts from patients and controls under standard conditions.

-

-

Labeling:

-

Incubate the fibroblasts with a deuterated VLCFA, such as D₃-C22:0, for a defined period.[15]

-

-

Lipid Extraction and Analysis:

-

Harvest the cells and perform a total lipid extraction.

-

Analyze the fatty acid composition by GC-MS or LC-MS/MS.

-

-

Data Analysis:

Methodology: Fluorescent Fatty Acid Analog Assay

This method utilizes a fluorescently labeled fatty acid to monitor beta-oxidation activity.[16]

-

Cell Culture and Incubation:

-

Incubate cultured fibroblasts with a fluorescent fatty acid analog, such as 12-(1-pyrene)dodecanoic acid (pyrene-C12:0).[16]

-

-

Extraction and Separation:

-

Extract the lipids from the cells.

-

Separate the parent fluorescent fatty acid from its beta-oxidation products using high-performance liquid chromatography (HPLC).

-

-

Detection and Quantification:

-

Detect the fluorescent compounds using a fluorescence detector.

-

The amount of the chain-shortened fluorescent products is proportional to the peroxisomal beta-oxidation activity.[16]

-

Mandatory Visualizations

Caption: Core pathway of peroxisomal beta-oxidation of very-long-chain fatty acids.

Caption: Transcriptional regulation of peroxisomal beta-oxidation by PPARα.

Caption: Experimental workflow for the quantification of very-long-chain fatty acids.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Beta oxidation - Wikipedia [en.wikipedia.org]

- 3. Zellweger Spectrum Disorder - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Peroxisomal very long-chain fatty acid beta-oxidation in human skin fibroblasts: activity in Zellweger syndrome and other peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. ABC Transporter Subfamily D: Distinct Differences in Behavior between ABCD1–3 and ABCD4 in Subcellular Localization, Function, and Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Detection of peroxisomal fatty acyl-coenzyme A oxidase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]

- 15. researchgate.net [researchgate.net]

- 16. A novel method for determining peroxisomal fatty acid β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Conversion of Tetracosahexaenoic Acid to Docosahexaenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid crucial for neural and retinal function, is synthesized in mammals through a multi-step process known as Sprecher's pathway. A critical final step in this pathway is the enzymatic conversion of tetracosahexaenoic acid (THA; 24:6n-3) to DHA (22:6n-3). This conversion occurs in the peroxisome via a single round of β-oxidation. This technical guide provides an in-depth overview of this pivotal enzymatic process, detailing the key enzymes, their mechanisms, quantitative data on conversion rates, and comprehensive experimental protocols for its study. This document is intended to be a valuable resource for researchers in lipid metabolism, neuroscience, and drug development seeking to understand and investigate this essential biosynthetic step.

Introduction

The biosynthesis of docosahexaenoic acid (DHA) from its dietary precursor, α-linolenic acid (ALA), involves a series of elongation and desaturation reactions primarily in the endoplasmic reticulum, followed by a final chain-shortening step in the peroxisome.[1][2] This terminal step, the conversion of tetracosahexaenoic acid (THA) to DHA, is a crucial control point in maintaining adequate DHA levels in the body. The process involves one cycle of peroxisomal β-oxidation, a catabolic pathway that breaks down fatty acids.[3][4] Understanding the intricacies of this enzymatic conversion is vital for developing therapeutic strategies for conditions associated with DHA deficiency.

The Core Enzymatic Pathway: Peroxisomal β-Oxidation of THA

The conversion of THA to DHA is a four-step process that takes place within the peroxisomal matrix. The substrate for this pathway is tetracosahexaenoyl-CoA (THA-CoA).

The key enzymes involved in this pathway are:

-

Straight-Chain Acyl-CoA Oxidase 1 (ACOX1): This is the rate-limiting enzyme in the peroxisomal β-oxidation of straight-chain fatty acids.[5][6] It catalyzes the first step, the oxidation of THA-CoA.

-

D-Bifunctional Protein (DBP): This multifunctional enzyme possesses two distinct activities: 2-enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase.[7][8] It catalyzes the second and third steps of the pathway.

-

Peroxisomal 3-ketoacyl-CoA Thiolase (Thiolase): This enzyme catalyzes the final step, the thiolytic cleavage of the 3-ketoacyl-CoA intermediate.[5][9] Sterol carrier protein X (SCPx) may also play a role in this step.[10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the enzymatic cascade of THA to DHA conversion and a general workflow for its experimental investigation.

Quantitative Data on THA to DHA Conversion

The conversion of THA to DHA has been quantified in various studies, primarily in rodent models and human cells. The data consistently indicates a significant and efficient conversion process.

| Model System | Parameter Measured | Key Findings | Reference |

| Male Long-Evans Rats | In vivo synthesis-secretion rates | The synthesis-secretion coefficient for DHA from plasma unesterified THA was 134-fold higher than for THA from DHA. The daily synthesis-secretion rate of DHA from THA was 96.3 ± 31.3 nmol/day, which was 7-fold higher than the reverse reaction. Plasma unesterified THA was converted to DHA at a 2.5-fold faster rate than it remained as THA. | [5] |

| Human Fibroblasts (Control vs. ACOX1-deficient) | Conversion of [1-14C]18:3n-3 and [1-14C]22:5n-3 to DHA | ACOX1-deficient cells showed impaired (5-20% of control) conversion to DHA and accumulated 2-5 times more radiolabeled C24:6n-3 (THA) than control cells. | [11][12] |

| Human Fibroblasts (Control vs. DBP-deficient) | Conversion of [1-14C]18:3n-3 and [1-14C]22:5n-3 to DHA | DBP-deficient cells exhibited impaired (5-20% of control) conversion to DHA. | [11][12] |

| Healthy Women | Plasma concentrations of THA and DHA | Plasma THA levels were significantly lower than DHA levels, suggesting rapid turnover of THA. | [13] |

Note: Specific enzyme kinetic parameters (Km, Vmax) for the peroxisomal enzymes with THA-CoA and its intermediates as substrates are not extensively reported in the literature.

Detailed Experimental Protocols

This section provides a composite methodology for measuring the enzymatic conversion of THA to DHA in a cell-based system, drawing from established protocols for peroxisomal β-oxidation.[14][15][16][17]

Materials and Reagents

-

Cell Lines: Human skin fibroblasts (control and patient-derived with known peroxisomal defects), hepatocytes (e.g., HepG2), or other relevant cell types.

-

Labeled Substrate: [1-14C]Tetracosahexaenoic acid or deuterated tetracosahexaenoic acid (d5-THA).

-

Cell Culture Reagents: Appropriate cell culture medium, fetal bovine serum (FBS), antibiotics, trypsin-EDTA.

-

Reagents for Lipid Extraction: Hexane, isopropanol, sodium sulfate.

-

Instrumentation: Scintillation counter (for radiolabeled substrates) or a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system (for stable isotope-labeled substrates).[18][19][20][21]

Experimental Procedure

-

Cell Culture and Seeding:

-

Culture cells in appropriate medium supplemented with FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in 6-well plates or T25 flasks and grow to 80-90% confluency.

-

-

Incubation with Labeled THA:

-

Prepare a stock solution of labeled THA complexed to fatty acid-free bovine serum albumin (BSA) in a molar ratio of 2:1.

-

Wash the cell monolayer twice with phosphate-buffered saline (PBS).

-

Add fresh serum-free medium containing the labeled THA-BSA complex to the cells. A typical concentration is 10-20 µM with a specific activity of 0.2-0.5 µCi/mL for 14C-THA.

-

Incubate the cells for a defined period (e.g., 24-72 hours).

-

-

Cell Harvesting and Lipid Extraction:

-

After incubation, wash the cells twice with ice-cold PBS.

-

Harvest the cells by trypsinization or scraping.

-

Pellet the cells by centrifugation and wash again with PBS.

-

Extract total lipids from the cell pellet using a mixture of hexane and isopropanol (3:2, v/v).

-

Dry the lipid extract under a stream of nitrogen.

-

-

Analysis of Labeled Fatty Acids:

-

For 14C-labeled THA:

-

Resuspend the lipid extract in a small volume of solvent.

-

Separate the fatty acid methyl esters by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Scrape the bands corresponding to THA and DHA and quantify the radioactivity using a scintillation counter.

-

-

For d5-THA:

-

-

Data Analysis:

-

Calculate the amount of labeled THA and DHA in each sample.

-

Express the conversion rate as the percentage of labeled DHA relative to the total labeled fatty acids (THA + DHA) or as nmol of DHA produced per mg of cell protein per unit of time.

-

Regulation of the Pathway

The enzymatic conversion of THA to DHA is regulated as part of the broader control of fatty acid metabolism. The peroxisome proliferator-activated receptor alpha (PPARα) is a key transcription factor that upregulates the expression of genes encoding peroxisomal β-oxidation enzymes, including ACOX1.[5][22][23][24] Ligands for PPARα include fatty acids themselves, suggesting a feedback mechanism where high levels of fatty acids can induce their own breakdown.

Conclusion

The enzymatic conversion of tetracosahexaenoic acid to docosahexaenoic acid via peroxisomal β-oxidation is a fundamental process in lipid biochemistry with significant implications for human health. This technical guide has provided a comprehensive overview of the core enzymatic machinery, quantitative insights into the reaction, detailed experimental protocols for its investigation, and a summary of its regulation. A deeper understanding of this pathway will undoubtedly pave the way for novel therapeutic interventions targeting a range of neurological and metabolic disorders. Further research is warranted to elucidate the specific kinetic properties of the involved enzymes with their respective substrates in this pathway and to fully unravel the intricate regulatory networks that govern DHA homeostasis.

References

- 1. benchchem.com [benchchem.com]

- 2. Updates to the n-3 polyunsaturated fatty acid biosynthesis pathway: DHA synthesis rates, tetracosahexaenoic acid and (minimal) retroconversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peroxisomal beta-oxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Peroxisomal Acyl-CoA Oxidase Type 1: Anti-Inflammatory and Anti-Aging Properties with a Special Emphasis on Studies with LPS and Argan Oil as a Model Transposable to Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human Peroxisomal 3-Ketoacyl-CoA Thiolase: Tissue Expression and Metabolic Regulation : Human Peroxisomal Thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. D-Bifunctional Protein Deficiency Diagnosis—A Challenge in Low Resource Settings: Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiolase - Wikipedia [en.wikipedia.org]

- 10. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Are all n-3 polyunsaturated fatty acids created equal? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Peroxisomal straight-chain Acyl-CoA oxidase and D-bifunctional protein are essential for the retroconversion step in docosahexaenoic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A novel method for determining peroxisomal fatty acid β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cellculturedish.com [cellculturedish.com]

- 19. lcms.cz [lcms.cz]

- 20. waters.com [waters.com]

- 21. Development and validation of a LC-MS/MS assay for quantifying the uptake of docosahexaenoic acid-d5 into mouse microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Peroxisome proliferator-activated receptors: regulation of transcriptional activities and roles in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling a Key Intermediate in Marine Lipid Metabolism: A Technical Guide to (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexa-2,6,9,12,15,18-enoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The marine environment is a rich source of bioactive lipids, particularly long-chain polyunsaturated fatty acids (LC-PUFAs) like docosahexaenoic acid (DHA), which are crucial for human health. The biosynthesis of these complex lipids involves a series of enzymatic steps and key metabolic intermediates. This technical guide focuses on one such intermediate, (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexa-2,6,9,12,15,18-enoyl-CoA , a critical component in the intricate pathway of DHA synthesis in marine organisms. Understanding the identification, quantification, and metabolic role of this molecule is paramount for fields ranging from marine biotechnology to drug discovery.

While the presence of this acyl-CoA is inferred from the established biosynthetic pathways of DHA, it is important to note that direct quantitative data on its concentration in specific marine organisms is currently scarce in publicly available literature. This guide, therefore, provides a comprehensive overview of its biochemical context and the methodologies required for its identification and future quantification.

Metabolic Significance: The Sprecher's Shunt Pathway

This compound is a pivotal intermediate in the Sprecher's shunt pathway , an alternative route for the biosynthesis of DHA (22:6n-3) from its precursor, tetracosahexaenoic acid (24:6n-3). This pathway occurs within the peroxisomes and involves a single round of β-oxidation.

The synthesis of DHA from dietary alpha-linolenic acid (ALA) involves a series of elongation and desaturation reactions primarily in the endoplasmic reticulum to produce very-long-chain polyunsaturated fatty acids (VLC-PUFAs). Once tetracosahexaenoic acid is synthesized, it is transported to the peroxisome for the final conversion to DHA. Here, this compound is formed as the enoyl-CoA intermediate during the β-oxidation of tetracosahexaenoyl-CoA.

Navigating the Cellular Landscape of a Very-Long-Chain Fatty Acid: A Technical Guide to the Subcellular Localization of (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexa-2,6,9,12,15,18-enoyl-CoA Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the subcellular metabolism of (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexa-2,6,9,12,15,18-enoyl-CoA, a key intermediate in the metabolism of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). Understanding the precise location of its synthesis and degradation is critical for research into numerous physiological processes and the development of therapeutics for a range of metabolic disorders.

Core Concepts: A Segregated Metabolism

The metabolism of this compound, like other very-long-chain fatty acids (VLCFAs), is spatially segregated within the cell, primarily occurring in the endoplasmic reticulum and peroxisomes. This compartmentalization ensures the efficient and regulated processing of these specialized lipid molecules.

-

Biosynthesis in the Endoplasmic Reticulum (ER): The synthesis of VLCFAs, including the precursor to this compound, takes place in the endoplasmic reticulum. This process involves a series of elongation reactions catalyzed by a family of enzymes known as fatty acid elongases.

-

Degradation Primarily in Peroxisomes: Due to their extended chain length, VLCFAs are too long to be directly metabolized in the mitochondria. Instead, their initial breakdown through β-oxidation occurs in peroxisomes. This process shortens the fatty acid chains, producing medium-chain fatty acids that can then be transported to the mitochondria for complete oxidation.

Quantitative Data Presentation

| Protein | Gene | Subcellular Localization | Abundance (ppm) in Rat Liver | Data Source |

| Elongation of very long chain fatty acids protein 4 | ELOVL4 | Endoplasmic Reticulum | Not available in whole-tissue datasets | Inferred from specific localization studies |

| Acyl-CoA oxidase 1, palmitoyl | ACOX1 | Peroxisome | 1.98 | PaxDb[1] |

Note: The abundance of ELOVL4 in whole rat liver proteomics datasets is often below the limit of detection, reflecting its specialized expression. However, its localization to the ER is well-established through targeted studies.

Signaling Pathways and Experimental Workflows

To visualize the metabolic journey of this compound and the experimental approaches to study it, the following diagrams are provided in the DOT language for Graphviz.

Caption: Metabolic pathway of this compound.

Caption: Experimental workflow for subcellular fractionation.

Detailed Experimental Protocols

The following protocols provide a framework for the isolation of subcellular organelles and the subsequent analysis of enzyme activity and metabolite abundance.

Subcellular Fractionation of Rat Liver

This protocol is adapted from standard cell biology methods for the isolation of peroxisomes, mitochondria, and microsomes (endoplasmic reticulum).

Materials:

-

Fresh rat liver

-

Homogenization buffer (e.g., 0.25 M sucrose, 10 mM HEPES, pH 7.4, 1 mM EDTA)

-

Dounce homogenizer with a loose-fitting pestle

-

Refrigerated centrifuge and rotors

-

Ultracentrifuge and rotors

-

Sucrose or Iodixanol solutions for density gradient

-

Bradford assay reagents for protein quantification

Procedure:

-

Homogenization:

-

Perfuse the liver with ice-cold saline to remove blood.

-

Mince the liver tissue and homogenize in 4 volumes of ice-cold homogenization buffer using a Dounce homogenizer with 10-15 gentle strokes.

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Collect the supernatant (post-nuclear supernatant) and centrifuge at 25,000 x g for 20 minutes at 4°C. The resulting pellet contains a crude mixture of mitochondria, peroxisomes, and endoplasmic reticulum. The supernatant is the cytosolic fraction.

-

-

Density Gradient Centrifugation:

-

Resuspend the crude organelle pellet in a small volume of homogenization buffer.

-

Layer the resuspended pellet onto a pre-formed density gradient (e.g., a discontinuous sucrose gradient of 1.15, 1.17, and 1.21 g/mL or a self-forming Iodixanol gradient).

-

Centrifuge at high speed (e.g., 100,000 x g for 2 hours) in an ultracentrifuge.

-

Collect the distinct bands corresponding to the different organelles. Peroxisomes are typically found at a higher density than mitochondria and microsomes.

-

-

Fraction Purity Assessment:

-

Determine the protein concentration of each fraction using the Bradford assay.

-

Assess the purity of each fraction by Western blotting for organelle-specific marker proteins (e.g., Calnexin for ER, Catalase for peroxisomes, and COX IV for mitochondria).

-

Acyl-CoA Oxidase (ACOX) Activity Assay

This spectrophotometric assay measures the activity of ACOX1, the first and rate-limiting enzyme of peroxisomal β-oxidation.

Materials:

-

Isolated peroxisomal fraction

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)

-

Palmitoyl-CoA (substrate)

-

Horseradish peroxidase (HRP)

-

A suitable chromogenic HRP substrate (e.g., 3,3',5,5'-tetramethylbenzidine - TMB)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation:

-

In a microplate well, prepare a reaction mixture containing assay buffer, HRP, and the chromogenic substrate.

-

-

Initiate Reaction:

-

Add a known amount of protein from the peroxisomal fraction to the reaction mixture.

-

Initiate the reaction by adding palmitoyl-CoA.

-

-

Measurement:

-

Immediately measure the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate over time. The rate of color development is proportional to the ACOX activity.

-

-

Calculation:

-

Calculate the specific activity of ACOX in units (e.g., nmol/min/mg protein) using a standard curve for the product of the chromogenic reaction.

-

Quantification of this compound by LC-MS/MS

This protocol outlines the general steps for the quantification of a specific acyl-CoA species in subcellular fractions using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Isolated subcellular fractions (ER and peroxisomes)

-

Internal standard (e.g., a stable isotope-labeled version of the target acyl-CoA)

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system equipped with a C18 reverse-phase column

Procedure:

-

Sample Preparation:

-

To a known amount of protein from each subcellular fraction, add a known amount of the internal standard.

-

Extract the acyl-CoAs by adding ice-cold acetonitrile to precipitate proteins.

-

Centrifuge to pellet the protein and collect the supernatant.

-

Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the acyl-CoAs using a reverse-phase C18 column with a gradient of water and acetonitrile containing formic acid.

-

Detect and quantify the target acyl-CoA and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

-

-

Data Analysis:

-

Determine the concentration of this compound in each subcellular fraction by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

-

Conclusion

The metabolism of this compound is a highly compartmentalized process, with its synthesis occurring in the endoplasmic reticulum and its initial degradation taking place in peroxisomes. This subcellular organization highlights the intricate interplay between organelles in maintaining lipid homeostasis. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the subcellular localization and regulation of this important metabolic pathway, paving the way for a deeper understanding of its role in health and disease.

References

Regulation of the Sprecher Pathway and DHA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid (PUFA), is a critical component of cell membranes, particularly in the brain and retina, and a precursor to potent signaling molecules. While dietary intake is a source of DHA, its endogenous synthesis from shorter-chain precursors like α-linolenic acid (ALA) is vital for maintaining adequate tissue levels. The primary route for this conversion in mammals is the Sprecher pathway, a multi-organelle process culminating in the peroxisome. The regulation of this pathway is complex, involving transcriptional control by key nuclear receptors and transcription factors, substrate availability, and feedback inhibition. Understanding these regulatory networks is paramount for developing therapeutic strategies targeting metabolic and inflammatory diseases. This guide provides an in-depth overview of the Sprecher pathway's regulation, quantitative data on gene expression, detailed experimental protocols for its study, and visual diagrams of the core processes.

The Sprecher Pathway: An Overview

The synthesis of DHA from ALA is not a direct route. The conventional pathway involving desaturases and elongases can produce eicosapentaenoic acid (EPA, 20:5n-3) and docosapentaenoic acid (DPA, 22:5n-3). However, mammalian cells lack the Δ4-desaturase necessary to directly convert DPA to DHA. The Sprecher pathway circumvents this limitation through a series of reactions spanning the endoplasmic reticulum (ER) and the peroxisome.

The key steps are as follows[1]:

-

Elongation in the ER: DPA (22:5n-3) is elongated twice by elongase enzymes (ELOVL2/5) to form tetracosapentaenoic acid (24:5n-3).

-

Desaturation in the ER: A Δ6-desaturase (FADS2) introduces a double bond into 24:5n-3 to produce tetracosahexaenoic acid (24:6n-3).

-

Peroxisomal Transport: The 24:6n-3 fatty acid is transported from the ER to the peroxisome.

-

Chain Shortening in the Peroxisome: 24:6n-3 undergoes one cycle of β-oxidation, which shortens the chain by two carbons to yield the final product, DHA (22:6n-3).

This final peroxisomal step is critical and involves a specific set of enzymes distinct from those in mitochondria. Studies using fibroblasts from patients with peroxisomal biogenesis disorders have confirmed that peroxisomes, not mitochondria, are essential for this conversion[2][3]. The key enzymes are straight-chain acyl-CoA oxidase (ACOX1), D-bifunctional protein (EHHADH/HSD17B4), and sterol carrier protein X (SCPx)/thiolase[2][3].

Transcriptional Regulation of the Pathway

The expression of enzymes involved in the Sprecher pathway is tightly controlled by a network of transcription factors that respond to the cell's nutritional and metabolic state. The primary regulators are the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.

SREBP-1c: Master Regulator of Lipogenesis

SREBP-1c is a key transcription factor that activates the entire program of fatty acid synthesis in the liver[4]. It directly upregulates the genes encoding the desaturases (FADS1, FADS2) and elongases (ELOVL5, ELOVL6) required for the initial steps of PUFA synthesis in the endoplasmic reticulum[5][6]. Insulin is a potent activator of SREBP-1c expression, linking carbohydrate intake to fatty acid synthesis[7]. Conversely, PUFAs, including DHA, can suppress SREBP-1c activity, forming a negative feedback loop[5][8].

PPARα: The Fatty Acid Oxidation Sensor

PPARα is a nuclear receptor that functions as a lipid sensor. When activated by fatty acids or synthetic agonists (like fibrates), it forms a heterodimer with the retinoid X receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes[9]. PPARα is the master regulator of fatty acid catabolism, inducing the expression of genes involved in mitochondrial and, crucially for DHA synthesis, peroxisomal β-oxidation[5]. The genes encoding the core peroxisomal enzymes ACOX1 and EHHADH are well-established PPARα targets[5][9].

Regulatory Crosstalk

There is significant interplay between SREBP-1c and PPARα. PUFAs, which are ligands for PPARα, are known to suppress the expression and processing of SREBP-1c, thereby downregulating lipogenesis[8]. This creates a balance where an abundance of fatty acids promotes their own breakdown via PPARα activation while simultaneously halting further synthesis by inhibiting SREBP-1c. DHA itself has been shown to be a key controller of hepatic lipid synthesis by promoting the degradation of the active nuclear form of SREBP-1[5][8].

Quantitative Data on Pathway Regulation

The regulation of key enzymes in the Sprecher pathway has been quantified in various experimental models. The following tables summarize the observed changes in gene expression in response to the activation of SREBP-1c and PPARα.

Table 1: SREBP-1c-Mediated Upregulation of Lipogenic Genes in Mouse Liver Data derived from a transgenic mouse model with liver-specific expression of active SREBP-1c, leading to a fatty liver phenotype. Gene expression was measured by RT-PCR and normalized to control mice.

| Gene | Encoded Enzyme | Function in Pathway | Fold Increase (Mean ± SD) |

| FAS | Fatty Acid Synthase | General Fatty Acid Synthesis | ~3.0 |

| SCD1 | Stearoyl-CoA Desaturase-1 | Monounsaturated FA Synthesis | ~10.0 |

| FADS2 | Fatty Acyl Desaturase 2 (Δ6) | Desaturation (e.g., 24:5n-3 → 24:6n-3) | ~10.0 |

| FADS1 | Fatty Acyl Desaturase 1 (Δ5) | Desaturation (e.g., 20:4n-6 → 22:4n-6) | ~3.0 |

| ELOVL5 | Elongation of Very Long Chain Fatty Acids 5 | Elongation of C18-22 PUFAs | ~9.0 |

| ELOVL6 | Elongation of Very Long Chain Fatty Acids 6 | Elongation of Saturated & Monounsaturated FAs | ~18.0 |

| (Data synthesized from[5]) |

Table 2: PPARα-Mediated Upregulation of Peroxisomal β-Oxidation Genes in Mouse Liver Data derived from a mouse model of non-alcoholic steatohepatitis (NASH) treated with the PPARα/δ agonist GFT505. Gene expression was measured by RT-qPCR and values represent fold change relative to vehicle-treated controls.

| Gene | Encoded Enzyme | Function in Pathway | Fold Increase (Approx.) |

| Ppara | Peroxisome Proliferator-Activated Receptor α | Transcription Factor | ~6.0 |

| Acox1 | Acyl-CoA Oxidase 1 | First step of peroxisomal β-oxidation | ~5.0 |

| Ehhadh | Enoyl-CoA Hydratase and 3-Hydroxyacyl CoA Dehydrogenase | Second & third steps of peroxisomal β-oxidation | ~4.0 |

| Cpt1b | Carnitine Palmitoyltransferase 1B | Mitochondrial Fatty Acid Transport | ~7.0 |

| (Data synthesized from[3]) |

Experimental Protocols

Investigating the regulation of the Sprecher pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed protocols for key experimental approaches.

Protocol 1: Analysis of Fatty Acid Profiles by GC-MS

This protocol details the extraction of total fatty acids from cultured cells, their conversion to fatty acid methyl esters (FAMEs), and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials:

-

Cultured hepatocytes (e.g., HepG2, FaO)

-

Phosphate-Buffered Saline (PBS)

-

Methanol containing 0.5 M NaOH

-

14% Boron trifluoride (BF3) in methanol

-

n-Hexane (GC grade)

-

Saturated NaCl solution

-

Internal Standard (e.g., C17:0 heptadecanoic acid)

-

FAME standards (e.g., Supelco 37 Component FAME Mix)

2. Procedure:

-

Cell Harvesting: Aspirate culture medium. Wash cells twice with ice-cold PBS. Scrape cells into 1 mL of PBS and transfer to a glass tube with a Teflon-lined cap. Pellet cells by centrifugation (500 x g, 5 min, 4°C).

-

Lipid Extraction & Saponification: Add a known amount of internal standard (e.g., 10 µg C17:0) to the cell pellet. Add 2 mL of methanol/0.5 M NaOH. Vortex vigorously. Heat at 100°C for 15 minutes to saponify lipids.

-

Methylation: Cool the tubes to room temperature. Add 2.5 mL of 14% BF3 in methanol. Vortex. Heat at 100°C for 10 minutes to methylate the free fatty acids.

-

FAME Extraction: Cool tubes to room temperature. Add 1 mL of n-hexane and 1 mL of saturated NaCl solution. Vortex vigorously for 2 minutes. Centrifuge (500 x g, 5 min) to separate phases.

-

Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

-

GC-MS Analysis:

-

Inject 1 µL of the sample into the GC-MS system.

-

GC Conditions (Example): Use a capillary column suitable for FAME separation (e.g., DB-23, 60 m x 0.25 mm x 0.15 µm).

-

Oven Program: Start at 50°C, ramp at 8°C/min to 180°C, then 2°C/min to 220°C.

-

Carrier Gas: Helium.

-

MS Conditions: Operate in electron ionization (EI) mode. Scan from m/z 50 to 550.

-

-

Data Analysis: Identify FAMEs by comparing their retention times and mass spectra to those of authentic standards. Quantify each fatty acid by comparing its peak area to the peak area of the internal standard.

Protocol 2: Chromatin Immunoprecipitation (ChIP)-qPCR for Transcription Factor Binding

This protocol describes how to determine if a transcription factor (e.g., SREBP-1c) directly binds to the promoter region of a target gene (e.g., ELOVL2).

1. Materials:

-

Cultured hepatocytes (~1-2 x 10^7 cells per IP)

-

Formaldehyde (37%)

-

Glycine (2.5 M)

-

ChIP Lysis and Wash Buffers

-

ChIP-validated antibody for the target transcription factor (e.g., anti-SREBP-1c)

-

Isotype control IgG (e.g., Rabbit IgG)

-

Protein A/G magnetic beads

-

Elution Buffer and Proteinase K

-

qPCR primers for the target promoter region and a negative control region

-

SYBR Green qPCR Master Mix

2. Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde in culture medium for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM for 5 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells and isolate nuclei using appropriate buffers.

-

Chromatin Shearing: Resuspend nuclei in Sonication Buffer. Shear chromatin to fragments of 200-1000 bp using a sonicator. This step requires optimization. Centrifuge to pellet debris. The supernatant is the chromatin extract.

-

Immunoprecipitation (IP):

-

Save a small aliquot of the chromatin extract as "Input" DNA.

-

Pre-clear the remaining chromatin with Protein A/G beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with the specific antibody (e.g., anti-SREBP-1c) or the IgG control.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Cross-link Reversal: Elute the complexes from the beads. Reverse the cross-links by incubating with Proteinase K at 65°C for 4-6 hours.

-

DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

-

qPCR Analysis:

-

Set up qPCR reactions using SYBR Green Master Mix with the purified ChIP DNA, Input DNA, and IgG control DNA as templates.

-

Use primers designed to amplify a ~100-200 bp region of the target gene's promoter (containing the putative binding site) and a negative control region (a gene desert or a gene not regulated by the factor).

-

Calculate the percentage of input for each sample: % Input = 2^-(Ct[ChIP] - (Ct[Input] - Log2(Input Dilution Factor))) * 100.

-

Enrichment is determined by comparing the % Input of the specific antibody to the % Input of the IgG control. A significant increase indicates binding.

-

Protocol 3: [¹⁴C]-ALA to DHA Conversion Tracer Study

This protocol outlines a method to trace the metabolic fate of ¹⁴C-labeled α-linolenic acid in cultured hepatocytes.

1. Materials:

-

Cultured hepatocytes

-

[1-¹⁴C]-α-linolenic acid

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Culture medium

-

Scintillation fluid and vials

-

GC-MS or HPLC system with a radioactivity detector, or a fraction collector for subsequent scintillation counting.

2. Procedure:

-

Prepare Tracer Medium: Prepare a stock solution of [1-¹⁴C]-ALA complexed to fatty acid-free BSA in serum-free medium.

-

Cell Treatment: Culture hepatocytes to ~80% confluency. Replace the medium with the tracer-containing medium (e.g., final concentration of 50 µM ALA with 0.5 µCi/mL [1-¹⁴C]-ALA).

-

Incubation: Incubate cells for a defined time course (e.g., 0, 6, 12, 24, 48 hours).

-

Harvesting: At each time point, harvest both the cells and the culture medium separately to account for secreted fatty acids.

-

Lipid Extraction and FAME Preparation: Combine the cell pellet and medium for total lipid analysis. Extract total lipids and prepare FAMEs as described in Protocol 4.1.

-

Quantification of Radioactivity:

-

Method A (Radio-GC): Analyze the FAMEs using a gas chromatograph equipped with a radioactivity detector. This allows for simultaneous identification (by retention time) and quantification of radioactivity in each specific fatty acid peak (ALA, EPA, DPA, DHA, etc.).

-

Method B (HPLC with Fraction Collection): Separate the FAMEs using reverse-phase HPLC. Collect fractions corresponding to the elution times of known fatty acid standards. Measure the radioactivity in each fraction using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the total radioactivity incorporated into the cells and medium at each time point.

-

Determine the distribution of ¹⁴C among the different n-3 PUFAs (ALA, EPA, DPA, DHA).

-

Express the data as the percentage of initial [1-¹⁴C]-ALA converted to each downstream product. This provides a quantitative measure of the flux through the Sprecher pathway.

-

Conclusion and Future Directions

The regulation of the Sprecher pathway is a highly integrated process, balancing the synthesis and degradation of PUFAs in response to nutritional cues. The transcriptional control exerted by SREBP-1c and PPARα on the ER- and peroxisome-based enzymatic machinery, respectively, forms the core of this regulatory network. For drug development professionals, these transcription factors represent prime targets for modulating DHA levels. For instance, selective PPARα modulators could enhance the final, rate-limiting step of DHA synthesis, while compounds that influence the SREBP-1c pathway could alter the availability of precursors. Future research should focus on elucidating the kinetic parameters of the key peroxisomal enzymes with their specific C24 substrates to better model pathway flux. Furthermore, advanced lipidomics and tracer studies will be invaluable in understanding the intricate trafficking of fatty acid intermediates between organelles and the precise mechanisms of feedback inhibition, paving the way for novel therapies for metabolic and neurodegenerative disorders.

References

- 1. Bioconversion of α-Linolenic Acid into n-3 Long-Chain Polyunsaturated Fatty Acid in Hepatocytes and Ad Hoc Cell Culture Optimisation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of the specific radioactivity of fatty acids separated as their methyl esters by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular basis of D-bifunctional protein deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peroxisomal straight-chain Acyl-CoA oxidase and D-bifunctional protein are essential for the retroconversion step in docosahexaenoic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A kinetic investigation of the acyl-CoA oxidase reaction with the use of a novel spectrophotometric assay. Inhibition by acetyl-CoA, CoA and FMN - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acyl-CoA oxidase activity and peroxisomal fatty acid oxidation in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2E Double Bond: A Linchpin in the Peroxisomal Beta-Oxidation of Tetracosahexaenoyl-CoA

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetracosahexaenoyl-CoA (C24:6-CoA), the coenzyme A derivative of tetracosahexaenoic acid, is a very-long-chain polyunsaturated fatty acid (VLC-PUFA) primarily metabolized within peroxisomes. The intricate process of its degradation via beta-oxidation hinges on the stereospecificity of its intermediates, with the formation of a 2E (trans) double bond being a critical determinant for the progression of the metabolic spiral. This technical guide delves into the profound biological significance of this 2E double bond, providing a comprehensive overview of the enzymatic machinery involved, quantitative data, detailed experimental protocols, and the potential signaling implications of this metabolic intermediate.

The Central Role of the 2E Double Bond in Peroxisomal Beta-Oxidation

The beta-oxidation of fatty acids is a cyclical process that shortens the acyl-CoA chain by two carbons in each round, generating acetyl-CoA. For polyunsaturated fatty acids like tetracosahexaenoyl-CoA, the presence of pre-existing cis or trans double bonds at positions that interfere with the standard beta-oxidation enzymes necessitates the action of auxiliary enzymes. The formation of a trans-2-enoyl-CoA intermediate is a universal requirement for the second step of beta-oxidation, catalyzed by enoyl-CoA hydratase.

The metabolism of tetracosahexaenoyl-CoA, which contains six cis double bonds, involves a series of isomerization and reduction steps to navigate these non-standard configurations. Ultimately, for each cycle of beta-oxidation to proceed, the acyl-CoA intermediate must be presented to enoyl-CoA hydratase with a double bond in the trans configuration between the α and β carbons (C2 and C3). This 2E double bond is the key that unlocks the subsequent hydration, oxidation, and thiolysis steps of the beta-oxidation spiral.

Key Enzymes Acting on 2E-Tetracosahexaenoyl-CoA Intermediates

The proper formation and recognition of the 2E double bond in tetracosahexaenoyl-CoA metabolites are orchestrated by a cohort of specialized enzymes primarily located in the peroxisome.

1. Acyl-CoA Oxidase (ACOX): The first and often rate-limiting step in peroxisomal beta-oxidation is the introduction of a double bond between the C2 and C3 positions of the acyl-CoA, a reaction catalyzed by Acyl-CoA oxidase[1][2]. This enzyme specifically generates a 2E-enoyl-CoA intermediate. For substrates that already possess a double bond that can be isomerized to the C2 position, other enzymes will act first.

2. Enoyl-CoA Hydratase (ECH): This enzyme catalyzes the stereospecific hydration of the 2E double bond of trans-2-enoyl-CoA to form L-3-hydroxyacyl-CoA[3][4]. The strict requirement for the trans configuration at the C2 position underscores the biological significance of the 2E double bond. Enoyl-CoA hydratase will not act on cis double bonds at this position. The rate of this reaction is known to decrease with increasing chain length of the fatty acyl-CoA[5][6].

3. 2,4-Dienoyl-CoA Reductase (DECR): During the beta-oxidation of polyunsaturated fatty acids like tetracosahexaenoic acid, intermediates with conjugated double bonds, such as 2-trans,4-cis-dienoyl-CoA, are formed. These are not substrates for enoyl-CoA hydratase. 2,4-dienoyl-CoA reductase reduces the 4-cis double bond to a single bond, using NADPH as a cofactor, resulting in a trans-3-enoyl-CoA[7]. This product is then isomerized by enoyl-CoA isomerase to the required trans-2-enoyl-CoA substrate for enoyl-CoA hydratase. Peroxisomal 2,4-dienoyl-CoA reductase (DECR2) has shown activity towards long-chain substrates, suggesting its role in the degradation of molecules like docosahexaenoic acid[8].

Quantitative Data on Enzyme Kinetics

While specific kinetic data for the enzymes of peroxisomal beta-oxidation with tetracosahexaenoyl-CoA as the direct substrate are scarce in the literature, data for structurally related very-long-chain fatty acids and their derivatives provide valuable insights. The following table summarizes available quantitative information.

| Enzyme | Substrate | Organism/Tissue | Km (µM) | Vmax (µmol/min/mg) | Reference(s) |

| Acyl-CoA Oxidase 1 (ACOX1) | Palmitoyl-CoA (C16:0) | Haemonchus contortus (recombinant) | 78.79 | 0.53 (µM/min) | [1] |

| Acyl-CoA Oxidase 1 (ACOX1) | Palmitoyl-CoA (C16:0) | Haemonchus contortus (recombinant isoform 2) | 6.83 | 1.35 (µM/min) | [1] |

| Acyl-CoA Oxidase 1 (ACOX1) | Palmitoyl-CoA (C16:0) | Haemonchus contortus (recombinant isoform 3) | 12.64 | 1.01 (µM/min) | [1] |

| Peroxisomal 2,4-Dienoyl-CoA Reductase (pDCR) | Short-chain acyl-CoAs | Human | > 6-fold higher than for C10 or longer | - | [9] |

Note: The Vmax for ACOX1 from Haemonchus contortus is presented in µM/min as reported in the source.

Signaling Pathways and Logical Relationships

The metabolism of VLC-PUFAs is intricately linked to cellular signaling, influencing processes from inflammation to gene expression. While direct signaling roles for the 2E double bond of tetracosahexaenoyl-CoA are still under investigation, the broader context of fatty acid metabolism provides important clues.

Peroxisomal Beta-Oxidation of Tetracosahexaenoyl-CoA

The following diagram illustrates the core steps of peroxisomal beta-oxidation of a polyunsaturated fatty acid like tetracosahexaenoyl-CoA, emphasizing the importance of the 2E-enoyl-CoA intermediate.

Potential Signaling Roles of VLC-PUFA Metabolites

Metabolites of fatty acid oxidation can act as signaling molecules, for instance, by activating G-protein coupled receptors (GPCRs) or nuclear receptors like Peroxisome Proliferator-Activated Receptor alpha (PPARα).

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of the enzymes involved in tetracosahexaenoyl-CoA metabolism.

Isolation of Peroxisomes from Rat Liver

This protocol provides a method for obtaining a fraction enriched in peroxisomes, suitable for subsequent enzymatic assays.

Materials:

-

Homogenization buffer: 0.25 M sucrose, 10 mM HEPES (pH 7.4), 1 mM EDTA, and protease inhibitors.

-

Nycodenz or Percoll gradient solutions.

-

Dounce homogenizer.

-

Refrigerated centrifuge.

Procedure:

-

Perfuse the rat liver with ice-cold saline to remove blood.

-

Mince the liver and homogenize in 4 volumes of ice-cold homogenization buffer using a Dounce homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to pellet nuclei and cell debris.

-

Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 20 min) to pellet a crude organelle fraction containing mitochondria and peroxisomes.

-

Resuspend the pellet in homogenization buffer and layer it onto a pre-formed Nycodenz or Percoll gradient.

-

Centrifuge the gradient at high speed (e.g., 35,000 x g for 1 hour).

-

Carefully collect the peroxisome-enriched fraction, which is typically found at a denser layer than mitochondria.

-

Wash the collected fraction with homogenization buffer and pellet the peroxisomes for storage or immediate use.

-

Assess the purity of the fraction by immunoblotting for organelle-specific markers[10].

Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This continuous assay measures the hydration of a trans-2-enoyl-CoA substrate by monitoring the decrease in absorbance at 263 nm[11][12].

Materials:

-

Purified enoyl-CoA hydratase or peroxisomal fraction.

-

trans-2-enoyl-CoA substrate (e.g., crotonyl-CoA as a standard, or a custom-synthesized very-long-chain trans-2-enoyl-CoA).

-

Assay buffer: 50 mM Tris-HCl (pH 8.0).

-

UV-transparent cuvettes.

-

Spectrophotometer capable of reading in the UV range.

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the assay buffer and a known concentration of the trans-2-enoyl-CoA substrate.

-

Equilibrate the cuvette to the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding a small volume of the enzyme preparation.

-

Immediately monitor the decrease in absorbance at 263 nm over time. The molar extinction coefficient (ε) for the enoyl-thioester bond is approximately 6.7 x 10³ M⁻¹ cm⁻¹[12].

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

Determine the specific activity of the enzyme (units/mg protein) by dividing the rate by the amount of protein in the assay.

Assay for 2,4-Dienoyl-CoA Reductase Activity

This assay measures the NADPH-dependent reduction of a 2,4-dienoyl-CoA substrate by monitoring the decrease in NADPH concentration at 340 nm.

Materials:

-

Purified 2,4-dienoyl-CoA reductase or peroxisomal fraction.

-

2,4-dienoyl-CoA substrate.

-

NADPH.

-

Assay buffer: e.g., 100 mM potassium phosphate buffer (pH 7.4).

-

Spectrophotometer or microplate reader capable of reading at 340 nm.

Procedure:

-

Prepare a reaction mixture in a cuvette or microplate well containing the assay buffer and NADPH.

-

Add the enzyme preparation and incubate for a few minutes to establish a baseline.

-

Initiate the reaction by adding the 2,4-dienoyl-CoA substrate.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺. The molar extinction coefficient for NADPH at 340 nm is 6.22 x 10³ M⁻¹ cm⁻¹.

-

Calculate the rate of NADPH consumption to determine the enzyme activity.

Conclusion

The formation of the 2E double bond in tetracosahexaenoyl-CoA is not merely a stereochemical formality but a fundamental prerequisite for its catabolism within the peroxisome. The enzymes that produce and recognize this specific configuration are essential for the efficient breakdown of this and other very-long-chain polyunsaturated fatty acids. While significant progress has been made in understanding the general principles of peroxisomal beta-oxidation, further research is needed to elucidate the specific kinetics of these enzymes with VLC-PUFA substrates and to fully unravel the potential signaling roles of their 2E-enoyl-CoA intermediates. The methodologies outlined in this guide provide a robust framework for researchers to pursue these critical areas of investigation, ultimately contributing to a deeper understanding of lipid metabolism and its implications for human health and disease.

References

- 1. Acyl-CoA oxidase ACOX-1 interacts with a peroxin PEX-5 to play roles in larval development of Haemonchus contortus | PLOS Pathogens [journals.plos.org]

- 2. Acyl-CoA oxidase activity and peroxisomal fatty acid oxidation in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peroxisomal Acyl-CoA Oxidase Type 1: Anti-Inflammatory and Anti-Aging Properties with a Special Emphasis on Studies with LPS and Argan Oil as a Model Transposable to Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Long-chain-enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. A plate reader method for the measurement of NAD, NADP, glutathione, and ascorbate in tissue extracts: Application to redox profiling during Arabidopsis rosette development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. Studies of human 2,4-dienoyl CoA reductase shed new light on peroxisomal β-oxidation of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methodology for measuring oxidative capacity of isolated peroxisomes in the Seahorse assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the LC-MS/MS Analysis of (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexa-2,6,9,12,15,18-enoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexa-2,6,9,12,15,18-enoyl-CoA is a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA). These molecules are critical metabolic intermediates involved in a variety of cellular processes, including membrane biogenesis, energy metabolism, and the synthesis of signaling molecules.[1] The accurate and sensitive quantification of specific VLC-PUFA-CoAs is essential for understanding their physiological roles and their implications in various disease states. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the selective and quantitative analysis of these complex lipids.[2][3]

This document provides detailed application notes and protocols for the analysis of this compound using LC-MS/MS.

Quantitative Data Summary

The following tables summarize the key mass spectrometry parameters and chromatographic conditions for the analysis of this compound.

Table 1: Mass Spectrometry Parameters for MRM Analysis

| Parameter | Value |

| Analyte | This compound |

| Precursor Ion (Q1) [M+H]⁺ | m/z 1106.4 |

| Product Ion (Q3) | m/z 428.0 |

| Alternate Product Ion (Neutral Loss) | Neutral Loss of 507.0 Da |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Collision Energy (CE) | Optimization required, typically 30-50 eV |

| Dwell Time | 50-100 ms |

Note: The precursor ion mass is calculated based on the molecular formula of the isomeric compound (6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahexaenoyl-CoA (C45H70N7O17P3S), which has a molecular weight of approximately 1105.38 g/mol .[4] The product ion at m/z 428 represents the characteristic adenosine 3',5'-diphosphate fragment of coenzyme A.[5][6] A neutral loss of 507 Da is also a characteristic fragmentation for acyl-CoAs in positive ion mode.[7][8]

Table 2: Suggested Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18 or C8 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 or 15 mM Ammonium Hydroxide in Water |

| Mobile Phase B | Acetonitrile or Acetonitrile/Isopropanol (90:10, v/v) |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 5 - 20 µL |

| Gradient | A linear gradient from a low to a high percentage of Mobile Phase B over 10-20 minutes. |

Experimental Protocols

Sample Preparation: Extraction of Acyl-CoAs from Biological Matrices

This protocol is a general guideline for the extraction of long-chain acyl-CoAs from tissues or cells and may require optimization for specific sample types.

Materials:

-

Homogenization Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)

-

Internal Standard (IS) Solution (e.g., Heptadecanoyl-CoA, C17:0-CoA)

-

Organic Solvent Mixture (e.g., Isopropanol/Acetonitrile, 1:1, v/v)

-

Solid Phase Extraction (SPE) Cartridges (C18)

-

SPE Conditioning Solution (Methanol)

-

SPE Equilibration Solution (Water)

-

SPE Wash Solution (e.g., 5% Methanol in Water)

-

SPE Elution Buffer (e.g., Methanol or Acetonitrile containing a weak acid or base)

-

Nitrogen Evaporator

-

Reconstitution Solution (initial mobile phase conditions)

Procedure:

-

Homogenization: Homogenize the tissue sample (e.g., 50-100 mg) or cell pellet in ice-cold homogenization buffer.

-

Internal Standard Spiking: Add a known amount of the internal standard solution to the homogenate.

-

Protein Precipitation and Extraction: Add the cold organic solvent mixture to the homogenate, vortex thoroughly, and incubate on ice to precipitate proteins and extract lipids.

-

Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) at 4°C to pellet the precipitated proteins and cellular debris.

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol, followed by equilibration with water.

-

Load the supernatant from the centrifugation step onto the SPE cartridge.

-

Wash the cartridge with the wash solution to remove polar interferences.

-

Elute the acyl-CoAs with the elution buffer.

-

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Procedure:

-

Method Setup: Set up the LC-MS/MS instrument with the parameters outlined in Tables 1 and 2. The collision energy and other compound-specific parameters should be optimized by infusing a standard of a similar long-chain acyl-CoA, if a pure standard of the target analyte is not available.

-

Equilibration: Equilibrate the LC column with the initial mobile phase conditions for a sufficient time to ensure a stable baseline.

-

Injection: Inject the reconstituted sample extract onto the LC system.

-

Data Acquisition: Acquire the data in Multiple Reaction Monitoring (MRM) mode, monitoring the transition for the target analyte and the internal standard.

Visualizations

Caption: Experimental workflow for LC-MS/MS analysis.

Caption: Generalized VLC-PUFA synthesis pathway.

References

- 1. academic.oup.com [academic.oup.com]

- 2. aocs.org [aocs.org]

- 3. Metabolic engineering of omega3-very long chain polyunsaturated fatty acid production by an exclusively acyl-CoA-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]